![molecular formula C13H8Cl2O2 B1371255 3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 334018-55-2](/img/structure/B1371255.png)

3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

概要

説明

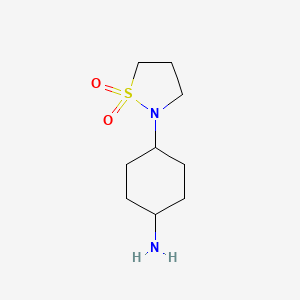

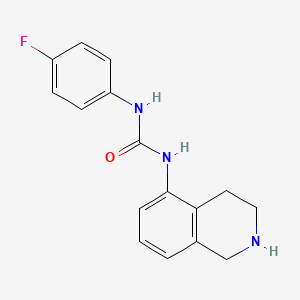

3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is a synthetic organic compound . It is a derivative of biphenyl, which is a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Synthesis Analysis

The synthesis of dichlorinated biphenyl derivatives can be challenging due to the need for starting materials with suitable substitution patterns . A novel synthesis strategy has been reported, which involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis

The molecular structure of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can be represented by the formula C12H8Cl2 . It has a molecular weight of 223.09 g/mol .科学的研究の応用

Synthesis and Characterization

- Electrochemically Induced Reactions : A study highlighted the electro-induced SRN1 reaction process, which involved the selective substitution at 1,4-dichlorobenzene to obtain 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).

- Synthesis of Organotin(IV) Carboxylates : A study synthesized tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid, which were characterized by various spectroscopic techniques and evaluated for antibacterial and antifungal activities (Ahmad et al., 2002).

- Novel Biphenyl Derivatives : Research involved synthesizing novel Biphenyl 4-carboxylic acid derivatives and characterizing them through elemental analysis, IR, 1H NMR, and mass spectra (Patel et al., 2009).

Chemical Properties and Applications

- Amidation of Carboxylic Acids : A study demonstrated the effective amidation of carboxylic acids using specific compounds, including derivations of dichloro-biphenyl carboxylic acid (Kang et al., 2008).

- Protecting Group for Carboxylic Acids : Research described a new protecting group for carboxylic acids, demonstrating stability to various acids, bases, and nucleophiles. The study included derivatives of dichloro-biphenyl carboxylic acid (Kurosu et al., 2007).

- One-step Synthesis of Biphenyldicarboxylic Acid : A study achieved the introduction of two carboxyl groups into biphenyl to produce biphenyldicarboxylic acid, using β-cyclodextrin as a catalyst (Shiraishi et al., 1998).

Structural and Spectroscopic Studies

- Structural and Thermal Characteristics : A novel 4,4′-disubstituted biphenyl derivative was synthesized and characterized, providing insights into the structure and stability of such compounds (Sienkiewicz-Gromiuk et al., 2014).

- Metalation of Unprotected Biphenyl Carboxylic Acids : Research discussed the metalation reactions of biphenyl carboxylic acids, exploring their electrophilic substitution and structural implications (Tilly et al., 2006).

Additional Chemical Reactions

- Facile Synthesis of Carboxylic Anhydrides : A novel synthesis method for carboxylic anhydrides from carboxylic acid was presented, which included the use of dichloro-biphenyl carboxylic acid derivatives (Kim et al., 2003).

- Formation of Bis(dichloro-hydroxyphenyl)methane : This study aimed to reduce dichloro-hydroxybenzoic acid, leading to the formation of bis(dichloro-hydroxyphenyl)methane through a cross-linking process (Ritmaleni et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2-chloro-4-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEQOSLLOAEEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626168 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

334018-55-2 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)

![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)

amine hydrochloride](/img/structure/B1371186.png)

![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)

amine](/img/structure/B1371189.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)

![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)